molecular formula C19H20Cl2O3 B14167630 Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel-

Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel-

Cat. No.: B14167630
M. Wt: 367.3 g/mol
InChI Key: YRGQEGGARYAXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Hydroxylation: Addition of hydroxyl groups to the carbon chain.

    Esterification: Formation of the ester group through the reaction of an acid and an alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution reagents: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepentanoic acid derivatives
  • Chlorophenyl compounds
  • Hydroxy-methyl esters

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H20Cl2O3

Molecular Weight

367.3 g/mol

IUPAC Name

methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate

InChI

InChI=1S/C19H20Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17-18,22H,10H2,1-2H3

InChI Key

YRGQEGGARYAXRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.